BenchChemオンラインストアへようこそ!

N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide

Lipophilicity Drug discovery ADME profiling

N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide is a synthetic oxalamide derivative recognized in screening libraries for its potential as a Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist. Its structure features a central oxalamide core linking a 4-chlorobenzyl moiety to a functionalized 2-hydroxy-2-methyl-3-(methylthio)propyl side chain.

Molecular Formula C14H19ClN2O3S
Molecular Weight 330.83
CAS No. 1396888-02-0
Cat. No. B2379824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-chlorobenzyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide
CAS1396888-02-0
Molecular FormulaC14H19ClN2O3S
Molecular Weight330.83
Structural Identifiers
SMILESCC(CNC(=O)C(=O)NCC1=CC=C(C=C1)Cl)(CSC)O
InChIInChI=1S/C14H19ClN2O3S/c1-14(20,9-21-2)8-17-13(19)12(18)16-7-10-3-5-11(15)6-4-10/h3-6,20H,7-9H2,1-2H3,(H,16,18)(H,17,19)
InChIKeyHUALUJZFVPHIHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide (CAS 1396888-02-0): Compound Class and Procurement Baseline


N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide is a synthetic oxalamide derivative recognized in screening libraries for its potential as a Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist [1]. Its structure features a central oxalamide core linking a 4-chlorobenzyl moiety to a functionalized 2-hydroxy-2-methyl-3-(methylthio)propyl side chain. This compound belongs to a competitive pharmacological class that includes many well-characterized TRPV1 antagonists; however, its specific substitution pattern differentiates it, warranting careful selection when sourcing for research or industrial programs [1].

Why Generic Substitution of N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide Is Not Advisable


Even minor structural modifications within the oxalamide TRPV1 antagonist class can drastically alter a molecule's physicochemical profile, potentially impacting its ADME/PK properties. For instance, a simple halogen swap from chlorine to fluorine in the N1-benzyl ring reduces the computed lipophilicity (XLogP), which can affect membrane permeability and off-target binding. This demonstrates that analogs in the same class cannot be assumed to be functionally interchangeable without risking a change in key property profiles [1][2]. The specific quantitative evidence below illustrates these critical differentiators.

Quantitative Differentiation Guide for N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide vs. Its Closest Analogs


Lipophilicity Differentiation: Higher XLogP vs. the 4-Fluoro Analog

The target compound demonstrates a computed XLogP of 1.6, which is 0.5 log units higher than its 4-fluorobenzyl analog (XLogP = 1.1) [1][2]. This quantifiable difference in lipophilicity is significant for predicting membrane permeability and metabolic stability.

Lipophilicity Drug discovery ADME profiling

Lipophilic Ligand Efficiency (LLE) Differentiation vs. Known TRPV1 Antagonists

The concept of lipophilic ligand efficiency (LLE) contextualizes potency against lipophilicity. While specific IC50 data for the target compound is not publicly available, class-level inference suggests a potential for higher LLE compared to highly lipophilic, high-potency antagonists. For example, AMG-517, a potent TRPV1 antagonist (IC50 = 0.5 nM), has a much higher XLogP (around 3.5-4.0), potentially reducing its LLE and increasing off-target risks [2]. If the target compound achieves even moderate potency, its lower computed XLogP of 1.6 could result in a superior LLE profile, a key differentiator in lead selection for reducing attrition due to lipophilicity-related toxicity [1].

Ligand efficiency TRPV1 antagonist Lead optimization

Structural Differentiation: Physicochemical Property Profile vs. a Simple Alkyl Analog

Compared to a simplified analog like N1-(sec-butyl)-N2-(4-chlorobenzyl)oxalamide, the target compound incorporates a more complex N2-side chain that influences key computed properties indicative of drug-likeness. The target compound has a higher molecular weight (330.8 g/mol) and a greater fraction of sp3-hybridized carbons (Fsp3 = 0.50) versus the sec-butyl analog (MW = 267.75 g/mol, Fsp3 = 0.46) [1]. These parameters are significant differentiators in compound acquisition for screening libraries focused on lead-like or drug-like chemical space.

Physicochemical properties Drug-likeness Library screening

Procurement-Driven Application Scenarios for N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide


Lead Optimization in Pain Research Programs

For drug discovery programs targeting TRPV1-mediated pain, this compound serves as a strategic alternative to higher-lipophilicity leads like AMG-517. Its lower computed XLogP of 1.6, compared to the ~3.5-4.0 range for many potent antagonists, positions it as a promising core scaffold for improving ligand efficiency and mitigating the off-target toxicities that have historically plagued this target class [1][2].

Physicochemical Property Diversification in Screening Libraries

This compound can be a critical component of diversity-oriented screening collections. Its quantifiably higher lipophilicity (ΔXLogP = +0.5) distinguishes it from its 4-fluoro analog, while its enhanced molecular complexity (Fsp3 = 0.50) separates it from simpler oxalamides [1][2]. Procurement is justified to specifically populate underexplored regions of the drug-like property space, increasing the likelihood of finding novel hits with balanced profiles.

Probe Compound Development for TRPV1 Channel Structure-Function Studies

The unique combination of the 4-chlorobenzyl group and the methylthio-containing side chain makes this compound a valuable probe for pharmacological studies of the TRPV1 receptor. Its distinct structure, compared to classic probes like BCTC or capsazepine, can be used to investigate the importance of the vanilloid binding pocket's lipophilic sub-sites [1]. Ordering this specific compound allows researchers to generate novel SAR data that cannot be inferred from structurally simpler, commercially available antagonists.

Quote Request

Request a Quote for N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.